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Compound of Interest

Compound Name: Thiol-PEG4-amide-NH2

Cat. No.: B12407010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEGylation utilizing the

heterobifunctional linker, Thiol-PEG4-amide-NH2. Polyethylene glycol (PEG)ylation is a well-

established and widely employed strategy in drug delivery and biotechnology to enhance the

therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic

profiles. This is achieved by covalently attaching PEG chains to proteins, peptides,

nanoparticles, or small molecules, which can increase their solubility, extend their circulation

half-life, and reduce immunogenicity.

Thiol-PEG4-amide-NH2 is a discrete PEG (dPEG®) linker featuring a thiol group (-SH) at one

terminus and a primary amine (-NH2) at the other, separated by a four-unit polyethylene glycol

chain. This specific architecture offers precise control over the conjugation process, allowing for

the sequential and site-specific attachment of two different molecules. Its defined length and

composition are particularly advantageous in applications requiring meticulous control over the

final conjugate's structure, such as in the development of antibody-drug conjugates (ADCs) and

proteolysis-targeting chimeras (PROTACs).

Core Concepts and Chemical Properties
Thiol-PEG4-amide-NH2's utility stems from the orthogonal reactivity of its terminal functional

groups. The thiol group exhibits high nucleophilicity and is particularly reactive towards specific

functional groups under mild conditions, while the primary amine readily forms stable amide

bonds.
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Key Reactions:

Thiol-Maleimide Conjugation: The thiol group reacts specifically with maleimide-

functionalized molecules at a pH range of 6.5-7.5 to form a stable thioether bond. This

reaction is highly efficient and selective for thiols over other nucleophiles present on

biomolecules.

Amine-NHS Ester Conjugation: The primary amine group reacts with N-hydroxysuccinimide

(NHS) esters in a pH range of 7.2-8.5 to form a highly stable amide bond. This is a common

method for labeling proteins and other biomolecules.

Gold Surface Functionalization: The thiol group has a strong affinity for gold surfaces,

enabling the straightforward functionalization of gold nanoparticles.

The PEG4 spacer provides hydrophilicity to the linker and the resulting conjugate, which can

improve solubility and reduce non-specific binding.

Data Presentation
The following tables summarize key quantitative data related to the conjugation reactions and

stability of the resulting linkages. The data is compiled from studies on similar PEG linkers and

reaction types and serves as a general guideline.

Table 1: Thiol-Maleimide Conjugation Parameters
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Parameter Value/Condition Notes

Optimal pH Range 6.5 - 7.5

Reaction rate increases with

pH, but maleimide stability

decreases at higher pH.

Typical Molar Ratio

(Maleimide:Thiol)
10:1 to 20:1

Excess maleimide is used to

drive the reaction to

completion.

Reaction Time
2 hours at room temperature or

overnight at 4°C

Can be optimized based on

the specific reactants.

Conjugation Efficiency 58% - 84%

Dependent on reactants,

concentrations, and reaction

conditions.[1]

Half-life of Maleimide on

Nanoparticles
~32 days at 4°C

Demonstrates the importance

of proper storage of

maleimide-functionalized

molecules.[1]

Table 2: Amine-NHS Ester Conjugation Parameters
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Parameter Value/Condition Notes

Optimal pH Range 7.2 - 8.5

Higher pH increases the rate of

both conjugation and

hydrolysis of the NHS ester.

Typical Molar Ratio (NHS

Ester:Amine)
5:1 to 20:1

Excess NHS ester is used to

compensate for hydrolysis.

Reaction Time
30-60 minutes at room

temperature or 2 hours on ice

Can be adjusted based on the

stability of the biomolecule.

Conjugation Efficiency >85%
Generally high for this type of

reaction.[2]

Half-life of NHS Ester

(Hydrolysis)
4-5 hours at pH 7.0, 0°C

Decreases significantly with

increasing pH and

temperature.[3]

Table 3: Stability of Conjugate Linkages

Linkage Type Condition Half-life Notes

Thioether (from Thiol-

Maleimide)

In presence of

glutathione

(physiological

conditions)

20 - 80 hours

The succinimide ring

can undergo

hydrolysis, which

stabilizes the thioether

bond.[4]

Amide (from Amine-

NHS Ester)
Physiological pH Very stable (years)

Amide bonds are

generally highly stable

under physiological

conditions.

Table 4: Characterization Data for Thiol-PEG4-amide-NH2 and Conjugates
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Analysis Method Feature Expected Result

¹H NMR
PEG backbone protons (-O-

CH₂-CH₂-O-)
~3.5 - 3.7 ppm

Methylene protons adjacent to

amine (-CH₂-NH₂)
~2.7 ppm

Amide proton (-CO-NH-) ~6.8 ppm

¹³C NMR PEG backbone carbons 71 - 73 ppm

Mass Spectrometry
Molecular Weight of Thiol-

PEG4-amide-NH2
Expected: ~296.39 g/mol

PEGylated molecules
Characteristic peak distribution

with 44 Da spacing.

Experimental Protocols
The following are detailed methodologies for key experiments involving Thiol-PEG4-amide-
NH2.

Protocol 1: Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins (Protein A and Protein B) using the

Thiol-PEG4-amide-NH2 linker. Protein A is functionalized with a maleimide group, and Protein

B has an accessible primary amine.

Materials:

Protein A-Maleimide

Protein B

Thiol-PEG4-amide-NH2

Conjugation Buffer 1: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2

Conjugation Buffer 2: 100 mM Phosphate buffer, 150 mM NaCl, pH 8.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting columns

Procedure:

Step 1: Reaction of Thiol-PEG4-amide-NH2 with Protein A-Maleimide

Dissolve Protein A-Maleimide in Conjugation Buffer 1 to a concentration of 1-10 mg/mL.

Dissolve Thiol-PEG4-amide-NH2 in Conjugation Buffer 1.

Add a 10- to 20-fold molar excess of Thiol-PEG4-amide-NH2 to the Protein A-Maleimide

solution.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Remove excess Thiol-PEG4-amide-NH2 using a desalting column equilibrated with

Conjugation Buffer 2. The product is Protein A-PEG4-amide-NH2.

Step 2: Reaction of Protein A-PEG4-amide-NH2 with Protein B

To the purified Protein A-PEG4-amide-NH2 solution, add Protein B. The molar ratio of

Protein A-PEG4-amide-NH2 to Protein B can be optimized, but a 1:1 ratio is a good starting

point.

If Protein B is not already in Conjugation Buffer 2, perform a buffer exchange.

Activate the carboxyl groups on Protein B by adding a 10-fold molar excess of EDC and a

20-fold molar excess of NHS. Incubate for 15 minutes at room temperature.

Immediately add the activated Protein B to the Protein A-PEG4-amide-NH2 solution.

Incubate the reaction for 2 hours at room temperature with gentle stirring.

Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and

incubating for 15 minutes.
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Purify the final conjugate (Protein A-PEG4-Protein B) using an appropriate method, such as

size-exclusion chromatography (SEC).

Protocol 2: Functionalization of Gold Nanoparticles
(AuNPs)
This protocol describes the surface modification of citrate-capped AuNPs with Thiol-PEG4-
amide-NH2.

Materials:

Citrate-capped AuNP solution

Thiol-PEG4-amide-NH2

Deionized (DI) water

Procedure:

Dissolve Thiol-PEG4-amide-NH2 in DI water.

Add the Thiol-PEG4-amide-NH2 solution to the citrate-capped AuNP solution. A large molar

excess of the linker (e.g., 10,000:1) is recommended to ensure complete surface coverage.

Gently mix the solution and allow it to react for at least 12 hours at room temperature with

gentle stirring.

Purify the functionalized AuNPs by centrifugation. The speed and time will depend on the

nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).

Remove the supernatant and resuspend the AuNP pellet in DI water or a buffer of choice.

Repeat the centrifugation and resuspension steps two more times to ensure the removal of

unbound linker.

Mandatory Visualizations
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Step 1: Thiol-Maleimide Reaction

Step 2: Amine-NHS Ester Reaction

Protein A-Maleimide

Incubate
pH 7.2, 2h, RT

Thiol-PEG4-amide-NH2

Purify
(Desalting Column) Protein A-PEG4-amide-NH2

Incubate
pH 8.0, 2h, RTProtein B EDC/NHS Activation Quench

(Tris Buffer)
Purify
(SEC) Protein A-PEG4-Protein B
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Citrate-capped AuNPs

Add Thiol-PEG4-amide-NH2

Incubate
12h, RT

Centrifuge & Resuspend

Repeat Centrifugation
(2x)

Amine-functionalized AuNPs
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PROTAC Action

PROTAC
(Warhead-Linker-E3 Ligand)

Ternary Complex
(POI-PROTAC-E3)

Protein of Interest (POI)

E3 Ubiquitin Ligase

Polyubiquitinated POIUbiquitination

Ubiquitin

Proteasome POI Degradation

Recycled

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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